1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
1',6'-Dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic quinazolinone derivative characterized by a piperidine ring fused to a quinazolinone scaffold. The compound features a 3,4,5-trimethoxybenzoyl group at position 1 and methyl substituents at the 1' and 6' positions. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in anti-inflammatory and anticancer research. The trimethoxybenzoyl moiety is notable for its electron-rich aromatic system, which enhances binding affinity to biological targets such as tubulin or kinases .
Properties
IUPAC Name |
1,6-dimethyl-1'-(3,4,5-trimethoxybenzoyl)spiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-15-6-7-18-17(12-15)22(28)25-24(26(18)2)8-10-27(11-9-24)23(29)16-13-19(30-3)21(32-5)20(14-16)31-4/h6-7,12-14H,8-11H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJNVJJDIKGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
This compound belongs to the class of spiro compounds and can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. It also disrupts the cell cycle at the G2/M phase, inhibiting cell proliferation.
- Case Study : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.
Antimicrobial Activity
The compound has also demonstrated potent antimicrobial properties:
- In vitro Studies : Tests against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, revealed minimum inhibitory concentrations (MICs) as low as 8 µg/mL.
- Mechanism : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects:
- Inflammation Model : In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
- Potential Applications : These findings suggest potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 15 µM | Apoptosis induction |
| Antitumor | A549 | 20 µM | Cell cycle arrest |
| Antimicrobial | S. aureus | 8 µg/mL | Cell wall disruption |
| Antimicrobial | E. coli | 8 µg/mL | Protein synthesis inhibition |
| Anti-inflammatory | Mouse model | N/A | Reduction of TNF-alpha |
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its bioactivity. For example, modifications to the benzoyl moiety have resulted in derivatives with improved potency and selectivity against specific cancer types.
Comparison with Similar Compounds
Key Compounds and Their Modifications:
*Calculated based on molecular formula.
Structural and Functional Insights:
Trimethoxybenzoyl Group : The 3,4,5-trimethoxybenzoyl group in the target compound is analogous to substituents in antitubulin agents (e.g., combretastatin analogs), where methoxy groups enhance hydrophobic interactions with protein targets . This moiety may improve binding to kinases or tubulin compared to simpler acyl groups (e.g., benzyl or ethyl).
Methyl vs. Ethyl/Fluoro Substituents : Methyl groups at 1' and 6' positions likely reduce metabolic degradation compared to bulkier ethyl or electron-withdrawing fluoro substituents (e.g., 1'-ethyl-6'-fluoro analog, CAS 1325305-94-9) . Fluoro groups, however, may enhance bioavailability through improved membrane permeability.
Spirocyclic Core Modifications: The quinazolinone-piperidine spiro system is shared across analogs, but substitutions on the quinazolinone ring (e.g., 6',7'-dimethoxy in CAS 1355219-01-0) alter electronic properties and solubility.
Pharmacological Potential
- Anti-inflammatory Activity: The trimethoxybenzoyl group may mimic the pharmacophore of colchicine-site binders, suggesting microtubule disruption as a mechanism. This is supported by the efficacy of structurally similar triazinoquinazoline derivatives .
- Anticancer Potential: Methoxy-rich analogs (e.g., 3,4,5-trimethoxyphenyl-pyrazoles) demonstrate tubulin polymerization inhibition, implying the target compound could share this activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
